molecular formula C11H15Br B8697362 1-(3-Bromopropyl)-2,3-dimethylbenzene

1-(3-Bromopropyl)-2,3-dimethylbenzene

Cat. No.: B8697362
M. Wt: 227.14 g/mol
InChI Key: CPTZYKPOMOUZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2,3-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with two methyl groups at positions 2 and 3 and a 3-bromopropyl chain at position 1. Its molecular formula is C₁₁H₁₅Br, with a molecular weight of 227.14 g/mol. The bromopropyl group (-CH₂CH₂CH₂Br) introduces aliphatic bromine, making the compound reactive in nucleophilic substitution or elimination reactions, while the methyl groups enhance steric hindrance and electron density on the aromatic ring.

This compound is likely used as an intermediate in organic synthesis, particularly in reactions requiring directed functionalization of aromatic systems.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(3-bromopropyl)-2,3-dimethylbenzene

InChI

InChI=1S/C11H15Br/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

CPTZYKPOMOUZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural properties of 1-(3-Bromopropyl)-2,3-dimethylbenzene with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
This compound Not Provided C₁₁H₁₅Br 227.14 Not Available Not Available Two methyl groups on benzene; aliphatic Br
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.09 237–238 1.32 No methyl substituents
1-Bromo-4-propylbenzene 588-93-2 C₉H₁₁Br 199.09 225 1.286 Br on benzene ring; propyl chain
1-(1-Chloroethyl)-2,3-dimethylbenzene 60907-88-2 C₁₀H₁₃Cl 168.66 233 1.010 Chloroethyl group; shorter chain
1-(3-Bromopropyl)-3-methoxybenzene 6943-97-1 C₁₀H₁₃BrO 229.11 Not Available Not Available Methoxy substituent instead of methyl

Key Observations:

  • Molecular Weight : The target compound’s additional methyl groups increase its molecular weight compared to simpler analogs like (3-Bromopropyl)benzene.
  • Boiling Point : Brominated aliphatic chains generally increase boiling points due to higher molecular weight and polarity. For example, (3-Bromopropyl)benzene boils at 237–238°C , while 1-Bromo-4-propylbenzene (with Br on the aromatic ring) boils slightly lower at 225°C .
  • Density : The density of brominated compounds is influenced by halogen placement. (3-Bromopropyl)benzene has a density of 1.32 g/cm³, higher than 1-Bromo-4-propylbenzene (1.286 g/cm³) due to the heavier aliphatic Br .

Reactivity and Functional Group Effects

Aromatic Substitution:
  • Methyl Groups : The electron-donating +I effect of methyl groups activates the benzene ring toward electrophilic substitution, directing incoming groups to meta/para positions .
  • Methoxy vs. Methyl: In 1-(3-Bromopropyl)-3-methoxybenzene , the methoxy group (-OCH₃) is a stronger electron donor, further enhancing ring activation compared to methyl.
Aliphatic Bromine Reactivity:
  • The bromopropyl chain in the target compound facilitates nucleophilic substitution (e.g., with amines or alkoxides) or elimination (e.g., dehydrohalogenation to form alkenes). By contrast, bromine on the aromatic ring (as in 1-Bromo-4-propylbenzene) is less reactive in such pathways but participates in electrophilic substitution .
Halogen Effects:
  • Br vs. Cl : 1-(1-Chloroethyl)-2,3-dimethylbenzene contains chlorine, a weaker leaving group than bromine. This reduces its reactivity in SN2 reactions compared to brominated analogs.

Preparation Methods

Nucleophilic Aromatic Substitution

In a procedure adapted from similar bromopropylbenzene syntheses, 2,3-dimethylphenol or its potassium salt reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at elevated temperatures (120°C). The reaction proceeds via nucleophilic displacement, where the phenolic oxygen attacks the terminal carbon of the propane chain, followed by bromide substitution.

Reaction Conditions:

  • Substrate: 2,3-dimethylphenol (1.0 equiv)

  • Alkylating agent: 1-bromo-3-chloropropane (1.3 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 120°C

  • Duration: 40 hours

  • Yield: ~75–80%

This method’s efficiency depends on the electron-donating methyl groups, which activate the aromatic ring toward nucleophilic substitution. However, competing elimination reactions may reduce yields, necessitating precise temperature control.

Friedel-Crafts Alkylation

While less common due to steric hindrance from the 2,3-dimethyl groups, Friedel-Crafts alkylation using 3-bromopropyl chloride and aluminum trichloride (AlCl₃) has been explored. The reaction forms a carbocation intermediate, which couples with the aromatic ring.

Challenges:

  • Carbocation rearrangement (e.g., hydride shifts) may lead to undesired regioisomers.

  • Low yields (~30–40%) due to steric effects.

Bromination of Pre-Formed Propyl Derivatives

Brominating a pre-assembled propyl-substituted aromatic precursor offers an alternative pathway.

Radical Bromination

Treating 1-(3-hydroxypropyl)-2,3-dimethylbenzene with hydrogen bromide (HBr) and a peroxide initiator facilitates allylic bromination. The hydroxyl group is first converted to a better-leaving group (e.g., via tosylation), followed by bromide displacement.

Procedure:

  • Tosylation: 1-(3-hydroxypropyl)-2,3-dimethylbenzene + TsCl → Tosylate intermediate.

  • Bromination: Tosylate intermediate + HBr → 1-(3-bromopropyl)-2,3-dimethylbenzene.

  • Yield: ~65%

Appel Reaction

The Appel reaction converts alcohols to bromides using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). Applying this to 1-(3-hydroxypropyl)-2,3-dimethylbenzene yields the target compound efficiently.

Optimized Parameters:

  • Substrate: 1-(3-hydroxypropyl)-2,3-dimethylbenzene (1.0 equiv)

  • Reagents: CBr₄ (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Yield: >85%

Coupling Reactions and Modern Synthetic Approaches

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromoprop-1-ene and a 2,3-dimethylphenylboronic acid derivative installs the propyl chain, followed by hydrobromination.

Steps:

  • Suzuki coupling:

    • 2,3-dimethylphenylboronic acid + 3-bromoprop-1-ene → 1-(prop-1-en-3-yl)-2,3-dimethylbenzene.

  • Hydrobromination:

    • HBr addition across the double bond → this compound.

  • Overall yield: ~70%

Grignard Reagent-Based Synthesis

Reacting 2,3-dimethylbenzyl magnesium bromide with 1,3-dibromopropane introduces the propyl chain, though selectivity issues arise.

Limitations:

  • Competing formation of 1-bromo-3-(2,3-dimethylbenzyl)propane.

  • Yield: ~50% after purification.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Nucleophilic AlkylationK₂CO₃, DMF, 120°C75–80%High regioselectivityLong reaction times
Appel ReactionCBr₄, PPh₃, DCM>85%Rapid, high efficiencyRequires toxic reagents
Suzuki CouplingPd catalyst, HBr70%Mild conditionsMulti-step synthesis
Radical BrominationHBr, peroxide65%Simple setupLow selectivity

Industrial-Scale Considerations

For large-scale production, nucleophilic alkylation and the Appel reaction are preferred due to their scalability and cost-effectiveness. However, solvent recovery (e.g., DMF) and waste management (e.g., PPh₃O byproducts) pose challenges. Recent advances in flow chemistry have reduced reaction times for alkylation methods by 40% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-2,3-dimethylbenzene, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 2,3-dimethylbenzene with 1,3-dibromopropane under Friedel-Crafts conditions may yield the product .
  • Validation : Purity assessment requires GC analysis (>95% purity criteria, as seen in similar brominated aromatics) and structural confirmation via 1^1H/13^13C NMR (e.g., methyl resonances at δ 2.1–2.3 ppm and bromopropyl signals at δ 3.4–3.6 ppm) .

Q. How does the bromopropyl group influence the compound’s reactivity in substitution reactions?

  • Reactivity Profile : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,3-dimethylbenzene ring may slow kinetics compared to less-substituted analogs .
  • Experimental Design : Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can quantify reaction rates .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • GC-MS : To confirm molecular weight (expected m/z ≈ 241 for C11_{11}H15_{15}Br) and detect impurities .
  • NMR : 1^1H NMR identifies methyl groups (δ 2.1–2.3 ppm) and bromopropyl chain protons (δ 1.8–3.6 ppm). 13^13C NMR resolves aromatic carbons and Br-C connectivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach : Density Functional Theory (DFT) calculates electrostatic potentials of the bromopropyl and methyl groups to predict binding affinity with receptors (e.g., dopamine D2 receptors, as seen in isoindoline analogs) .
  • Validation : Compare computational results with experimental assays (e.g., radioligand displacement studies) .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

  • Case Study : The bromopropyl chain serves as a linker in prodrug design. For example, coupling with heterocycles (e.g., pyrazoles) via Suzuki-Miyaura cross-coupling yields candidates for CNS drug development .
  • Data Analysis : Structure-activity relationship (SAR) studies correlate substituent positions (e.g., methyl vs. methoxy groups) with bioactivity .

Q. How do steric effects from the 2,3-dimethylbenzene ring impact regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : Steric bulk directs coupling reactions to less hindered positions. For example, Heck reactions may favor para-substitution on the benzene ring .
  • Experimental Design : Use Pd-catalyzed coupling with aryl halides and monitor regioselectivity via HPLC .

Data Contradictions and Resolution

  • Boiling Point Variability : Reported bp for (3-bromopropyl)benzene analogs ranges from 143°C to 220°C due to differences in substituents . Always validate with experimental measurements (e.g., distillation under reduced pressure).
  • Reactivity Discrepancies : Some studies report rapid SN2 kinetics for bromopropyl derivatives , while others note slower rates due to steric effects . Control experiments with model compounds (e.g., unsubstituted bromopropylbenzene) clarify these effects.

Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight~241.15 g/mol (C11_{11}H15_{15}Br)
Boiling PointEstimated 210–220°C (extrapolated)
Density~1.31 g/cm³ (similar to analogs)
SolubilityLow in water; soluble in DCM, THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.